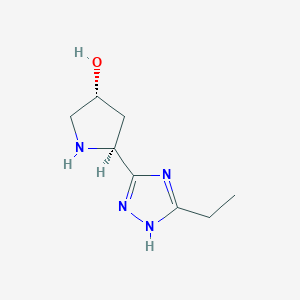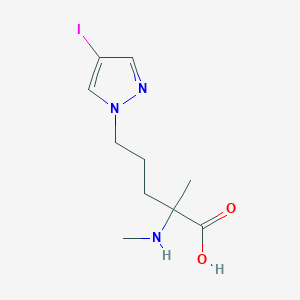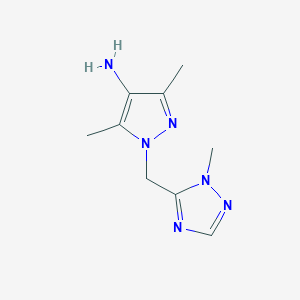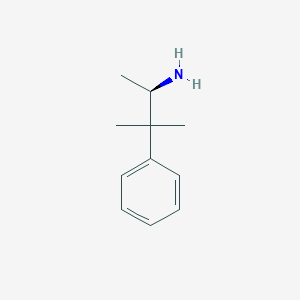
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Final Functionalization: The ethyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine or alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a methyl group instead of an ethyl group.
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol lies in its specific substitution pattern and chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-3-5(13)4-9-6/h5-6,9,13H,2-4H2,1H3,(H,10,11,12)/t5-,6+/m1/s1 |
Clé InChI |
KDWYHOJZSJBTDA-RITPCOANSA-N |
SMILES isomérique |
CCC1=NC(=NN1)[C@@H]2C[C@H](CN2)O |
SMILES canonique |
CCC1=NC(=NN1)C2CC(CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)








![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)



